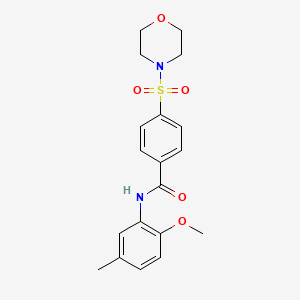

![molecular formula C15H15N5OS B5514739 4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5514739.png)

4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol" is a Schiff base that is synthesized through the reaction of 4-amino-4H-1,2,4-triazole and 4-(dimethylamino)benzaldehyde. It is a part of a broader class of 1,2,4-triazole derivatives, known for their diverse chemical properties and potential applications in various fields, excluding drug usage and dosage specifics (Zhou & Zhang, 2012).

Synthesis Analysis

The synthesis of this compound involves the condensation reaction between amines and aldehydes, resulting in a Schiff base. This methodology is widely used for synthesizing 1,2,4-triazole derivatives, which are further modified through various chemical reactions to enhance their properties (Zhou & Zhang, 2012).

Molecular Structure Analysis

The crystal structure analysis reveals that the compound forms weak C—H⋯N interactions. The dihedral angle between the benzene and triazole rings is significant, suggesting a certain level of spatial conformation that could affect its interaction with other molecules (Zhou & Zhang, 2012).

Chemical Reactions and Properties

1,2,4-Triazole derivatives are known for their reactivity towards various chemical agents. The functional groups attached to the triazole ring, such as the dimethylamino group and thiol group, can undergo substitution, addition, and redox reactions, providing a pathway to synthesize a wide range of derivatives with tailored properties.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and the presence of functional groups (Zhou & Zhang, 2012).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

This compound has shown promise as a corrosion inhibitor for various metals in acidic environments. For instance, its derivatives have been evaluated for their corrosion inhibitory action on maraging steel in acid mixtures, showing increased inhibition efficiencies with rising temperature and concentration. These studies suggest that the compound and its derivatives could be effective in protecting against corrosion in industrial applications, supported by kinetic and thermodynamic analyses, and confirmed by SEM–EDX analysis (Mary et al., 2021). Similarly, the anticorrosive effects of its derivatives on 316 stainless steel in HCl medium have been explored, indicating significant inhibitory performance through various electrochemical methods (Nandini et al., 2021).

Antimicrobial Activity

Another area of research is its potential in antimicrobial activity. Various derivatives of this compound have been synthesized and tested against Gram-positive and Gram-negative bacteria, as well as fungal strains. These studies found that many of these compounds exhibit strong antibacterial properties, highlighting the potential of this compound in developing new antimicrobial agents (Suryawanshi et al., 2022).

Antiviral Research

The compound's derivatives have been explored for their antiviral properties, particularly against HIV-1. Research into the synthesis of novel derivatives aimed at potential HIV-1 NNRTIs has shown promising results, with some compounds demonstrating significant inhibitory effects against HIV-1 replication in cell culture and HIV-1 reverse transcriptase. This suggests a potential application in HIV-1 treatment strategies (Wu et al., 2007).

Material Science and Chemistry

In material science and synthetic chemistry, the compound's role extends to the synthesis of novel materials and chemical structures. Its derivatives have been used in synthesizing new fused triazolotriazines and triazolotriazepines with potential gram-negative antibacterial activity, illustrating its versatility in creating compounds with significant biological activities (Aly et al., 2011).

Catalysis and Chemical Transformations

Its derivatives have also been studied for their role in catalysis and facilitating chemical transformations. The compound has been part of research focused on the synthesis and characterization of complexes with various metals, which could have implications in catalysis, material science, and the development of new chemical processes (Bhat et al., 2005).

Propiedades

IUPAC Name |

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c1-19(2)12-7-5-11(6-8-12)10-16-20-14(17-18-15(20)22)13-4-3-9-21-13/h3-10H,1-2H3,(H,18,22)/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLZPIQPBRKGGB-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

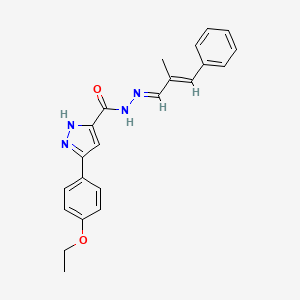

![5,7-dimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5514669.png)

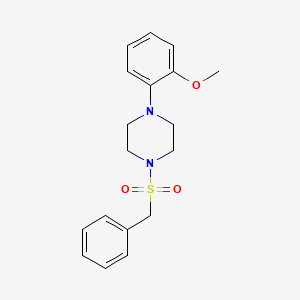

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5514670.png)

![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5514681.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5514687.png)

![2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B5514690.png)

![N-benzyl-N-[(6-methyl-2-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5514717.png)

![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)

![N-[(3S*,4R*)-1-(2-methoxybenzyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5514724.png)

![4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5514741.png)

![N'-[2-(2-isopropyl-5-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5514742.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5514745.png)